4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol
Overview
Description
4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a butanol chain and a methyl-propenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Introduction of the Butanol Chain: The butanol chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a butanol moiety.
Addition of the Methyl-Propenylamino Group: The final step involves the addition of the methyl-propenylamino group through an amination reaction, where the amino group is introduced to the pyridine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 4-aminopyridine and 4-pyridylmethanol share structural similarities with 4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol.
Amino Alcohols: Compounds like 2-aminoethanol and 3-amino-1-propanol have similar functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring, butanol chain, and methyl-propenylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-9-15(2)10-5-7-13(16)12-6-4-8-14-11-12/h3-4,6,8-9,11,13,16H,5,7,10H2,1-2H3/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQYUYOAGYBTE-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN(C)CCCC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/N(C)CCCC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422120 | |
Record name | AC1O1RAA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870193-42-3 | |
Record name | AC1O1RAA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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